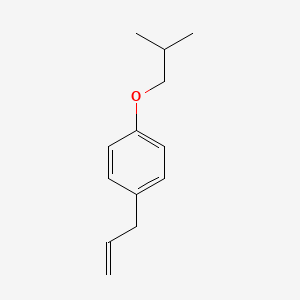

3-(4-iso-Butoxyphenyl)-1-propene

Description

3-(4-iso-Butoxyphenyl)-1-propene is an unsaturated organic compound featuring a propene backbone substituted with a 4-iso-butoxyphenyl group. This structure confers unique physicochemical properties, such as moderate hydrophobicity (due to the iso-butoxy group) and reactivity typical of alkenes. The iso-butoxy substituent likely enhances solubility in nonpolar solvents compared to halogenated or aromatic analogs.

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2-methylpropoxy)-4-prop-2-enylbenzene |

InChI |

InChI=1S/C13H18O/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3 |

InChI Key |

GCIAXGUOMWXULB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iso-Butoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The use of pinacol boronic esters, which are stable and easy to purify, is often preferred .

Chemical Reactions Analysis

Types of Reactions

3-(4-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Epoxides and alcohols.

Reduction: Saturated derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(4-iso-Butoxyphenyl)-1-propene has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1-Adamantyl)-1-propene

- Substituent : Bulky 1-adamantyl group.

- Synthesis : Requires multi-step approaches, including modified methods from Osawa et al., with challenges in achieving high yields (initially <10% yields reported for Thoma et al.'s method) .

- Key Differences : The adamantyl group introduces steric hindrance, complicating synthesis compared to the linear iso-butoxyphenyl group in the target compound.

2-Bromo-3-(4-biphenyl)-1-propene

- Substituents : Bromine atom and 4-biphenyl group.

- Synthesis : Likely involves halogenation or Suzuki-Miyaura coupling (given the biphenyl moiety). Computed molecular weight: 273.17 g/mol, with high hydrophobicity (XLogP3 = 5.8) due to aromatic and halogen substituents .

- Key Differences : Bromine increases molecular weight and electron-withdrawing effects, altering reactivity (e.g., susceptibility to nucleophilic attacks) compared to the electron-donating iso-butoxy group.

Physicochemical Properties

Fluorinated Propene Derivatives (e.g., 1-Propene, 1,1,2,3,3,3-hexafluoro-)

- Substituents : Hexafluoro and polymerized tetrafluoroethene groups.

- Properties: High thermal stability and chemical inertness due to fluorine’s electronegativity.

Dichloropropene Isomers (e.g., 1-Propene, 1,3-dichloro-)

Data Table: Comparative Overview

Research Findings and Implications

- Synthetic Flexibility : The iso-butoxyphenyl group offers a balance between steric bulk and synthetic accessibility compared to adamantyl or halogenated analogs.

- Property Modulation : Oxygen-containing substituents (e.g., iso-butoxy) enhance solubility in organic media, whereas halogens or fluorinated groups increase hydrophobicity and chemical resistance .

- Regulatory Considerations : Halogenated propenes face stricter regulations due to toxicity, whereas alkoxy-substituted derivatives may align with greener chemistry initiatives .

Biological Activity

3-(4-iso-Butoxyphenyl)-1-propene, a compound with potential biological significance, has garnered attention in various research fields due to its unique chemical structure and associated biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Molecular Formula: C13H18O

Molecular Weight: 194.29 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration purposes)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Potential Anticancer Activity

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

These results suggest that the compound could play a role in protecting cells from oxidative stress, potentially contributing to its therapeutic effects.

Antimicrobial Properties

The antimicrobial activity of this compound was assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound possesses moderate antimicrobial activity, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The concentration-dependent inhibition was observed with an IC50 value of approximately 15 µM, indicating a significant anti-inflammatory potential.

Potential Anticancer Activity

Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound exhibited cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 20 | |

| PC-3 | 30 |

These results suggest that further investigation into the mechanisms underlying these effects could reveal novel therapeutic strategies for cancer treatment.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Free Radical Scavenging: The presence of hydroxyl groups allows for effective interaction with reactive oxygen species.

- Inhibition of Enzymatic Pathways: The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

A series of case studies have highlighted the potential applications of this compound in both pharmaceuticals and nutraceuticals:

- Case Study on Antioxidant Effects: A study involving diabetic rats showed that supplementation with this compound resulted in reduced oxidative stress markers and improved glucose metabolism.

- Clinical Trials for Antimicrobial Use: Ongoing clinical trials are evaluating its efficacy against resistant bacterial strains in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.